molecular formula C19H22N2O5 B2822022 N1-(furan-2-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide CAS No. 1904017-61-3

N1-(furan-2-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

Cat. No. B2822022
CAS RN: 1904017-61-3
M. Wt: 358.394
InChI Key: GSQLRUOYTALBJV-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.394. The purity is usually 95%.
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Scientific Research Applications

Discovery and Therapeutic Potential

The compound N1-(furan-2-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is related to a class of chemicals that have shown significant promise in various therapeutic areas. One notable discovery in this domain is the identification of a sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), which exhibits selectivity for S1P1 and S1P5 receptors. This selectivity is crucial for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) without activating the S1P3 receptor, which is associated with undesirable effects. The structure-activity relationship (SAR) studies led to this compound's identification, highlighting the therapeutic potential of such molecules in autoimmune diseases (Kurata et al., 2017).

Anti-cancer Activities

Research on derivatives of 1,2-dihydronaphtho[2,1-b]furan has uncovered compounds with promising anti-cancer potential. A series of these derivatives were synthesized and evaluated for their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells, as well as non-cancerous WI-38 cells (lung fibroblast cell) using MTT experiments. Among these, several compounds demonstrated significant anti-cancer activities, underscoring the therapeutic promise of naphtho[2,1-b]furan derivatives in oncology (Islam et al., 2020).

Sigma Receptor Binding and Antiproliferative Activity

Further exploration into the chemical space of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives has revealed compounds with high affinity and selectivity for sigma(1) receptors. These compounds, through their interaction with sigma receptors, have shown antiproliferative activity in rat C6 glioma cells, suggesting a potential role in tumor research and therapy. The detailed study of methyl substitution on the piperidine ring of these derivatives has provided valuable insights into designing more selective and potent sigma receptor ligands with therapeutic applications in cancer (Berardi et al., 2005).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery opens up new avenues for synthesizing a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, facilitating the production of pharmaceutically important building blocks. The use of BFMO in organic synthesis highlights the utility of furan-2-ylmethyl derivatives in catalysis, providing a tool for developing novel synthetic methodologies (Bhunia et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)12-21-18(23)17(22)20-11-15-5-3-9-26-15/h3,5-7,9-10,24H,2,4,8,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLRUOYTALBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

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